

C4-ceramide structure and chemical properties

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Compound of Interest

Compound Name: Ceramide 4

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An In-depth Technical Guide to C4-Ceramide: Structure, Properties, and Methodologies

Introduction

Ceramides are a class of lipid molecules central to the metabolism of sphingolipids, acting as crucial second messengers in a variety of cellular processes.^[1] Composed of a sphingosine backbone linked to a fatty acid, the diversity in the fatty acid chain length gives rise to ceramides with distinct biological functions.^{[2][3]} Short-chain ceramides, such as C4-ceramide (N-butyroyl-D-erythro-sphingosine), are cell-permeable analogs of endogenous ceramides, making them invaluable tools for studying cellular signaling.^[4] They have been shown to mediate critical antiproliferative responses, including apoptosis, cell cycle arrest, differentiation, and senescence.^{[5][6]}

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core structural and chemical properties of C4-ceramide. It details its role in key signaling pathways and presents detailed experimental protocols for its synthesis, analysis, and the assessment of its biological activity.

C4-Ceramide: Structure and Identification

C4-ceramide is characterized by a C4 butyroyl group N-acylated to a d18:1 sphingosine base. Its fundamental structural and identifying information is summarized below.

Identifier	Value
IUPAC Name	N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-butanamide[4]
Synonyms	Cer(d18:1/4:0), N-butyroyl-D-erythro-Sphingosine[4]
CAS Number	74713-58-9[4]
Molecular Formula	C22H43NO3[4]
Molecular Weight	369.6 g/mol [4]
Canonical SMILES	OC--INVALID-LINK----INVALID-LINK- -/C=C/CCCCCCCCCCCCC[4]
InChI Key	UCBLGIBMIAFISC-CQLAPORSSA-N[4]

Physicochemical Properties

The physical and chemical properties of C4-ceramide dictate its handling, storage, and application in experimental settings.

Property	Value
Appearance	Crystalline solid[4]
Purity	≥95%[4]
Solubility	DMF: 20 mg/mL[4]DMSO: 20 mg/mL[4]Ethanol: 30 mg/mL[4]PBS (pH 7.2): <50 µg/mL[4]
Storage Temperature	-20°C
Stability	May be heat sensitive. Incompatible with strong oxidizing agents.[7] (Note: Stability data inferred from C18-ceramide)

Biological Activity and Signaling Pathways

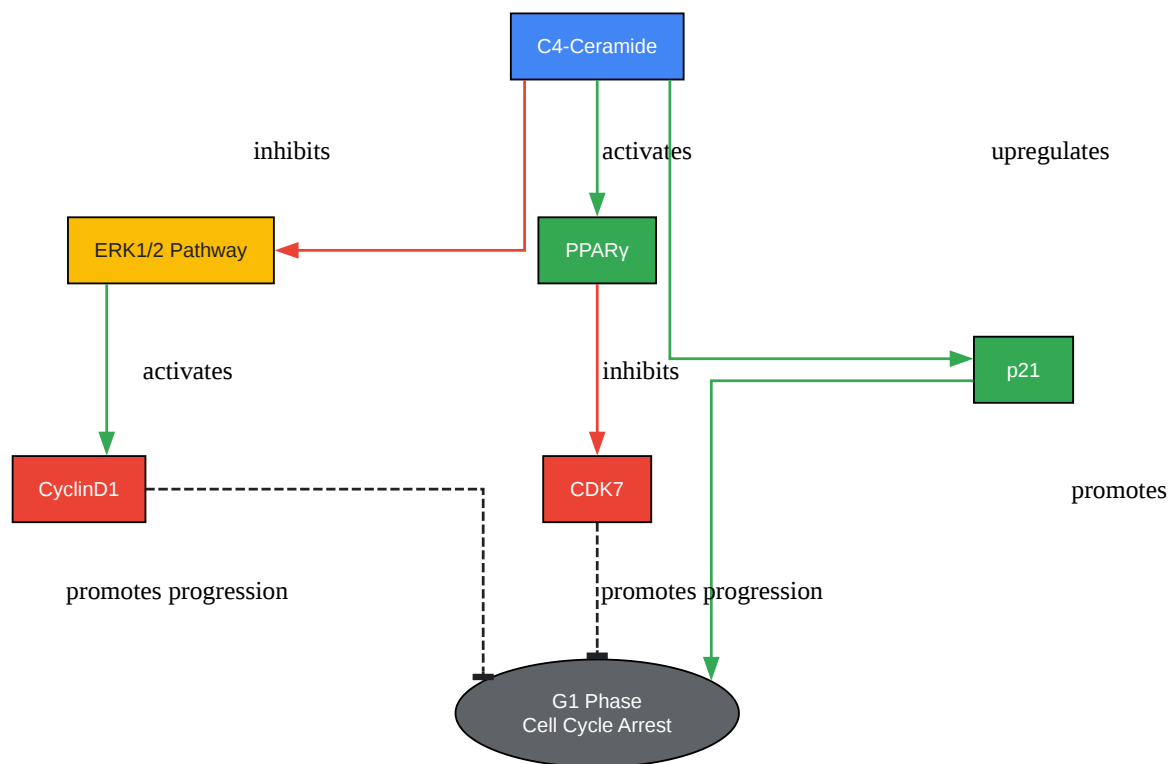
C4-ceramide is a bioactive sphingolipid that mimics the function of endogenous ceramides, primarily by inducing cell cycle arrest and apoptosis.[8][9] Its cell-permeable nature allows for the direct investigation of ceramide-mediated signaling cascades.

Quantitative Biological Data

Assay	Cell Line	Effect	Value
Cytotoxicity	SK-BR-3 (Breast Cancer)	IC50	15.9 μ M[4]
Cytotoxicity	MCF-7/Adr (Breast Cancer)	IC50	19.9 μ M[4]
Cytokine Inhibition	EL4 T cells	Inhibition of IL-4 production (at 10 μ M)	16%[4]

Signaling Pathway: C4-Ceramide Induced G1 Cell Cycle Arrest

Exogenously administered short-chain ceramides halt cell cycle progression, primarily at the G0/G1 phase.[8][9][10] This is achieved through the modulation of key regulatory proteins. C4-ceramide treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21 and the transcriptional activity of PPAR γ . [8] Concurrently, it downregulates the expression of cyclin D1, CDK7, and phospho-ERK1/2, collectively leading to cell cycle arrest.[8]



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C4-Ceramide signaling pathway leading to G1 cell cycle arrest.

Experimental Protocols

Protocol for C4-Ceramide Synthesis and Purification

This protocol is based on a general method for ceramide synthesis by direct coupling of a fatty acid and a sphingoid base.[11][12]

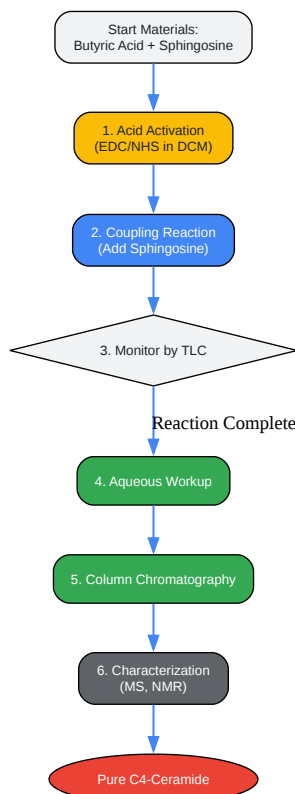
Materials:

- D-erythro-sphingosine
- Butyric acid
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-hydroxysuccinimide (NHS)
- Dichloromethane (DCM), anhydrous
- Pyridine, anhydrous
- Silicic acid for column chromatography
- Solvents for chromatography (e.g., Chloroform/Methanol mixtures)[[13](#)]

Methodology:

- **Activation of Butyric Acid:** In a round-bottom flask under an inert atmosphere, dissolve butyric acid (1.2 eq) and NHS (1.2 eq) in anhydrous DCM. Cool the solution to 0°C. Add EDC (1.2 eq) portion-wise and stir the reaction at 0°C for 30 minutes, then at room temperature for 4 hours to form the NHS-ester.
- **Coupling Reaction:** Dissolve D-erythro-sphingosine (1.0 eq) in a mixture of anhydrous DCM and a small amount of anhydrous pyridine. Add this solution to the activated NHS-ester from Step 1.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the sphingosine starting material is consumed.
- **Workup:** Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silicic acid. Elute with a gradient of chloroform/methanol (e.g., starting from 40:1) to yield pure C4-ceramide.[[13](#)]
- **Characterization:** Confirm the structure and purity of the synthesized C4-ceramide using Mass Spectrometry and NMR.



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Workflow for the chemical synthesis and purification of C4-ceramide.

Protocol for Quantification of C4-Ceramide by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ceramides from complex biological samples.[2][14]

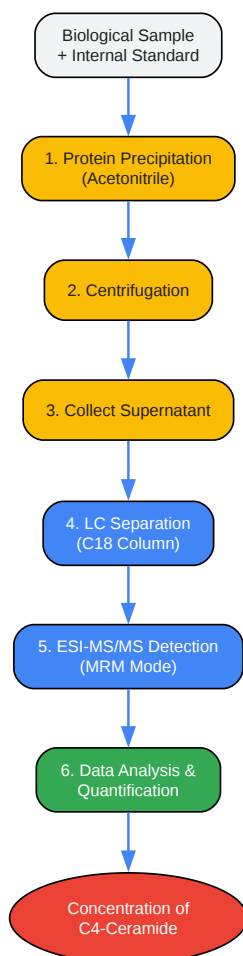
Materials:

- Biological sample (e.g., cell lysate, plasma)
- Internal Standard (IS), e.g., C4-Ceramide-d7
- Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)

- LC-MS/MS system with an ESI source
- C18 reverse-phase HPLC column

Methodology:

- Sample Preparation: To 50 μL of the biological sample, add 10 μL of the internal standard solution.
- Protein Precipitation: Add 200 μL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.
- LC Separation: Inject the sample onto a C18 column. Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).
- MS/MS Detection: Analyze the eluent using an MS/MS system operating in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
 - C4-Ceramide Transition: Monitor the transition from the protonated molecule $[\text{M}+\text{H}]^+$ to the characteristic sphingosine backbone fragment (e.g., m/z 370.3 \rightarrow 264.3).
 - Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.
- Quantification: Calculate the concentration of C4-ceramide by comparing the peak area ratio of the analyte to the internal standard against a standard curve.



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Workflow for the quantification of C4-ceramide using LC-MS/MS.

Protocol for Assessing C4-Ceramide-Induced Cell Cycle Arrest

This protocol details a cell-based assay to determine the effect of C4-ceramide on cell cycle progression, adapted from methods used for similar short-chain ceramides.[8]

Materials:

- Human cancer cell line (e.g., Bel7402, HeLa, or MCF-7)

- Complete cell culture medium
- C4-ceramide stock solution (in DMSO)
- MTT reagent
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Methodology:

- Cell Seeding: Seed cells in 96-well plates (for proliferation) and 6-well plates (for cell cycle analysis) and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of C4-ceramide (e.g., 0, 10, 20, 40 μ M) for 24 hours. Use a vehicle control (DMSO) at a concentration equivalent to the highest C4-ceramide dose.
- Proliferation Assay (MTT):
 - After 24h treatment, add MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.
 - Remove the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader to assess cell viability.
- Cell Cycle Analysis (Flow Cytometry):
 - Harvest cells from the 6-well plates by trypsinization.
 - Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.
 - Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
 - Incubate in the dark for 30 minutes at room temperature.

- Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.
- Western Blot (Optional): To investigate the molecular mechanism, lyse treated cells and perform Western blot analysis for key cell cycle proteins like p21, cyclin D1, and p-ERK.[8]

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